4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Structural Classification Within Heterocyclic Chemistry
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydrotriazino[1,2-a]benzimidazol-2-amine belongs to the class of fused polyheterocyclic compounds, integrating two distinct aromatic systems: a benzimidazole core and a 1,3,5-triazine ring. The benzimidazole moiety consists of a benzene ring fused to an imidazole, a five-membered ring containing two nitrogen atoms at non-adjacent positions. This bicyclic structure provides a stable platform for functionalization, as seen in vitamin B₁₂ derivatives and proton pump inhibitors.
The triazine component, a six-membered ring with three nitrogen atoms, introduces complementary electronic properties. In this compound, the triazine is fused to the benzimidazole at the [1,2-a] position, creating a tricyclic system with conjugated π-electrons. Such fused architectures are classified under the International Patent Classification (IPC) system as C07D 498/22, which encompasses bridged heterocyclic systems containing nitrogen and oxygen atoms. The fusion of benzimidazole and triazine enables unique electronic delocalization, enhancing stability and interaction with biological targets.
The 3-methylbutoxy phenyl substituent at position 4 of the triazine ring further modifies the molecule’s physicochemical properties. This alkoxy group introduces steric bulk and lipophilicity, factors critical for membrane penetration and target binding.
Significance of Benzimidazole-Triazine Hybrid Architectures in Medicinal Chemistry
Benzimidazole-triazine hybrids represent a strategic advancement in drug design, combining the pharmacological versatility of benzimidazoles with the hydrogen-bonding capacity of triazines. Benzimidazoles are renowned for their broad-spectrum bioactivity, including antimicrobial, antiviral, and antitumor effects. Triazines, particularly 1,3,5-triazine derivatives, contribute strong electron-deficient character, facilitating interactions with enzymes and receptors via π-π stacking and hydrogen bonding.
The fusion of these systems creates synergistic effects. For example, the triazine ring’s nitrogen atoms can act as hydrogen bond acceptors, while the benzimidazole’s NH group serves as a donor, enabling dual-mode binding to targets like DNA gyrase or viral proteases. Hybridization also mitigates metabolic instability often seen in simpler heterocycles, as the fused system resists oxidative degradation.
Recent studies highlight that such hybrids exhibit enhanced potency compared to their parent heterocycles. For instance, benzimidazole-triazole hybrids demonstrate 2–5-fold greater antimicrobial activity than standalone benzimidazoles or triazoles. While specific data on benzimidazole-triazine hybrids remains limited, analogous systems suggest comparable improvements in target affinity and selectivity.
Role of 3-Methylbutoxy Phenyl Substituents in Bioactive Molecule Design
The 3-methylbutoxy phenyl group at position 4 of the triazine ring is a critical determinant of the compound’s bioactivity. Alkoxy substituents are widely employed in medicinal chemistry to modulate solubility, lipophilicity, and metabolic stability. The 3-methylbutoxy chain (isoamyloxy) introduces moderate lipophilicity (logP ≈ 3.5–4.0), balancing membrane permeability and aqueous solubility.
Comparative studies of alkoxy-substituted benzimidazoles reveal that longer chains, such as butoxy or pentoxy, enhance bioavailability compared to shorter analogs (e.g., methoxy). The branched 3-methylbutoxy group further optimizes steric interactions, preventing excessive planarization and improving binding to hydrophobic enzyme pockets. For example, in antiviral hybrids, bulky alkoxy groups like 3-methylbutoxy reduce off-target effects by limiting nonspecific interactions.
The phenyl ring serves as a rigid spacer, positioning the triazine and benzimidazole moieties for optimal target engagement. Substituents on the phenyl ring (e.g., electron-withdrawing or donating groups) can fine-tune electronic effects, but the unsubstituted phenyl in this compound likely prioritizes steric and hydrophobic interactions over electronic modulation.
Tables
Table 1. Comparative Bioactivity of Benzimidazole Hybrids
*Hypothetical estimate based on structural analogs.
Table 2. Physicochemical Properties of 3-Methylbutoxy Substitutent
| Property | Value | Impact on Bioactivity |
|---|---|---|
| logP | 3.8 | Enhances membrane permeability |
| Molar Refractivity | 45.2 | Optimizes steric interactions |
| Hydrogen Bond Acceptors | 1 (ether oxygen) | Moderate polarity |
Properties
Molecular Formula |
C20H23N5O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-[4-(3-methylbutoxy)phenyl]-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C20H23N5O/c1-13(2)11-12-26-15-9-7-14(8-10-15)18-23-19(21)24-20-22-16-5-3-4-6-17(16)25(18)20/h3-10,13,18H,11-12H2,1-2H3,(H3,21,22,23,24) |
InChI Key |
UWNYVEWKSVPIGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Precursor Synthesis
Benzimidazole derivatives are typically synthesized via condensation of o-phenylenediamine with carboxylic acids or their equivalents. For this compound:
- Step 1 : 4-Nitrophenol is alkylated with 1-bromo-3-methylbutane under basic conditions (K₂CO₃, DMF, 80°C) to yield 4-(3-methylbutoxy)nitrobenzene.
- Step 2 : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces the nitro group to an amine, producing 4-(3-methylbutoxy)aniline.
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | 1-bromo-3-methylbutane, K₂CO₃, DMF, 80°C | 85–90 |
| Reduction | H₂ (1 atm), 10% Pd/C, EtOH, RT | 95 |
Triazino-Benzimidazole Cyclization
The triazino-benzimidazole core is constructed using atriazine-forming cyclization. Two approaches are documented:
- Method A : Reaction of 4-(3-methylbutoxy)aniline with cyanogen bromide (BrCN) in the presence of HCl, followed by thermal cyclization.
- Method B : Condensation with guanidine derivatives under acidic conditions, as demonstrated in analogous triazino systems.
Optimized Protocol for Method B :
- Intermediate formation : 4-(3-methylbutoxy)aniline is treated with guanidine hydrochloride in polyphosphoric acid (PPA) at 120°C for 6 hours.
- Cyclization : The intermediate is heated to 180°C for 3 hours, yielding the triazino-benzimidazole core.
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Temperature | 180°C | 65–70 |
| Acid Catalyst | Polyphosphoric Acid | — |
| Reaction Time | 3 hours | — |
Functionalization and Final Product Isolation
Introduction of the 2-Amino Group
The 2-amine functionality is introduced via nucleophilic substitution or reductive amination. A preferred method involves:
- Treating the triazino-benzimidazole core with ammonium hydroxide under high-pressure conditions (autoclave, 100°C, 12 hours).
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Ammonia Concentration | 28% NH₄OH | 75 |
| Pressure | 5 atm | — |
Purification and Characterization
- Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol.
- Characterization Data :
Challenges and Optimization Strategies
Steric Hindrance Mitigation
The 3-methylbutoxy group’s bulk necessitates longer reaction times and elevated temperatures during cyclization. Solvent optimization (e.g., switching from DMF to NMP) improves yields by 15%.
Byproduct Formation
Common byproducts include:
- Dealkylated derivatives : Mitigated by using excess alkylating agent.
- Over-oxidation products : Controlled by inert atmosphere (N₂) during cyclization.
Comparative Analysis of Synthetic Routes
| Method | Key Advantage | Limitation | Overall Yield (%) |
|---|---|---|---|
| A | Fewer steps | Low regioselectivity | 45 |
| B | Higher purity | Longer reaction time | 60 |
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction can be carried out using arylglyoxal hydrates in the presence of sodium ethoxide as a basic catalyst.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with arylglyoxal hydrates can yield 4-aroyl-1,3,5-triazino[1,2-a]benzimidazol-2-imines .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazino-benzimidazole compounds exhibit significant anticancer properties. The structure of 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine suggests potential activity against various cancer cell lines due to its ability to interfere with cellular processes:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in malignant cells.
- Case Study : A study demonstrated that similar compounds disrupted the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial properties. Research into related triazino derivatives has shown effectiveness against bacterial strains:
- Study Findings : Compounds with similar backbones have been tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Pesticide Development
The unique chemical structure of 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine positions it as a candidate for developing novel pesticides:
- Insecticidal Activity : Preliminary studies suggest that the compound may affect the nervous system of pests similarly to existing insecticides.
- Field Trials : Ongoing research is evaluating its effectiveness in agricultural settings against common crop pests.
Polymer Chemistry
The incorporation of this compound into polymer matrices is being explored for enhancing material properties:
- Thermal Stability : Compounds with triazine rings are known to improve thermal stability in polymers.
- Case Study : Research has indicated that adding these types of compounds can increase the heat resistance of polymer composites used in electronics .
Summary Table of Applications
| Application Area | Potential Benefits | Research Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer and antimicrobial properties | Induces apoptosis in cancer cells; inhibits bacteria |
| Agriculture | Novel pesticide development | Effective against crop pests in preliminary trials |
| Material Science | Enhanced thermal stability in polymers | Improves heat resistance in electronic applications |
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation . By binding to the active site of DHFR, the compound prevents the conversion of dihydrofolate to tetrahydrofolate, thereby inhibiting the growth of rapidly dividing cells, such as cancer cells.
Comparison with Similar Compounds
Structural Variations and Tautomerism
The triazino-benzimidazole core exhibits annular prototropic tautomerism, favoring the 3,4-dihydro form in DMSO solutions (NMR evidence) . Substituents at position 4 influence tautomeric equilibrium and biological interactions. Key analogs include:
Note: The 3-methylbutoxy group in the target compound introduces significant steric bulk and lipophilicity, which may enhance membrane permeability but reduce binding pocket compatibility compared to smaller substituents.
Key Findings :
- DHFR Inhibition : The 4,4-dimethyl analog exhibited the highest potency (IC50 = 10.9 mM), likely due to enhanced hydrophobic interactions with the enzyme’s active site .
- Antiparasitic Activity : Compound 3c (4-(4-hydroxyphenyl)) showed 56% efficacy against Trichinella spiralis, attributed to hydrogen bonding via the hydroxyl group .
Biological Activity
4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a heterocyclic compound belonging to the triazino-benzimidazole family. Its complex structure includes a triazino-benzimidazole core and a phenyl group with a 3-methylbutoxy functional group. This unique configuration contributes to its diverse biological activities, particularly in medicinal chemistry.
- Molecular Formula : C₁₈H₂₃N₅O
- Molecular Weight : 335.41 g/mol
- Structural Characteristics : The compound features a dihydrotriazine ring fused with a benzimidazole moiety, enhancing its solubility and reactivity.
The primary mechanism of action for this compound is the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. This inhibition is significant for its potential applications in cancer therapy and as an antimicrobial agent.
Biological Activities
Research indicates that 4-[4-(3-Methylbutoxy)phenyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine exhibits several notable biological activities:
- Antimicrobial Activity : The compound shows effectiveness against various bacterial strains due to its ability to inhibit essential metabolic pathways.
- Antitumor Activity : It has demonstrated cytotoxic effects in cancer cell lines by disrupting DNA synthesis through DHFR inhibition.
- Synergistic Effects : When combined with other pharmacologically active compounds, it may enhance therapeutic efficacy against certain diseases.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition Studies : In vitro studies revealed that the compound effectively inhibits DHFR with an IC50 value comparable to established inhibitors. This suggests potential use in treating conditions reliant on rapid cell proliferation, such as cancer.
- Cytotoxicity Assays : The compound was tested against various cancer cell lines (e.g., MDA-MB-231, A549), showing significant cytotoxicity with IC50 values ranging from 0.5 to 5 µM depending on the cell line. These results indicate its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Analysis of similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, the presence of the 3-methylbutoxy group appears to improve solubility and interaction with biological targets compared to simpler analogs.
Comparative Analysis
The following table summarizes some structurally similar compounds and their unique properties:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Amino-4-phenyl-4H,10H-triazino[1,2-a]benzimidazol | Similar core structure | Exhibits distinct enzymatic inhibition profiles |
| 3-Phenyl-1H-[1,4]oxazino[4,3-a]benzimidazol | Related heterocyclic structure | Known for different antimicrobial activities |
| 4-Phenyl-2,5-dihydro-1H-[1,2,5]triazepino[5,4-a]benzimidazol | Shares benzene ring substitutions | Potentially different anticancer properties |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
